2-(Difluoromethoxy)naphthalene-1-acetonitrile
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Overview
Description
2-(Difluoromethoxy)naphthalene-1-acetonitrile is an organic compound with the molecular formula C12H8F2NO It is characterized by the presence of a difluoromethoxy group attached to a naphthalene ring, which is further connected to an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)naphthalene-1-acetonitrile typically involves the reaction of 2-naphthol with difluoromethylating agents to introduce the difluoromethoxy group. This is followed by a cyanation reaction to attach the acetonitrile group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethoxy)naphthalene-1-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines and thiols can react with the difluoromethoxy group under basic conditions.
Major Products:
Oxidation: Naphthoquinones
Reduction: Primary amines
Substitution: Substituted naphthalene derivatives
Scientific Research Applications
2-(Difluoromethoxy)naphthalene-1-acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)naphthalene-1-acetonitrile involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to enzymes and receptors, influencing various biochemical pathways. The acetonitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
- 2-(Methoxy)naphthalene-1-acetonitrile
- 2-(Trifluoromethoxy)naphthalene-1-acetonitrile
- 2-(Chloromethoxy)naphthalene-1-acetonitrile
Comparison:
- 2-(Difluoromethoxy)naphthalene-1-acetonitrile is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties compared to its analogs. This can result in different reactivity and biological activity profiles .
Properties
Molecular Formula |
C13H9F2NO |
---|---|
Molecular Weight |
233.21 g/mol |
IUPAC Name |
2-[2-(difluoromethoxy)naphthalen-1-yl]acetonitrile |
InChI |
InChI=1S/C13H9F2NO/c14-13(15)17-12-6-5-9-3-1-2-4-10(9)11(12)7-8-16/h1-6,13H,7H2 |
InChI Key |
HFWDLRWKIYUUIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CC#N)OC(F)F |
Origin of Product |
United States |
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